1,3-Dimethylquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxaline family. It features a fused ring structure that includes a quinoxaline moiety, characterized by two nitrogen atoms in the 1 and 4 positions of a benzene-like ring. This compound is notable for its potential biological activities and has garnered interest in various scientific fields, particularly in medicinal chemistry.
1,3-Dimethylquinoxalin-2(1H)-one can be synthesized through various chemical reactions involving quinoxaline derivatives. It is classified as a quinoxaline derivative and falls under the category of heterocyclic compounds, which are compounds that contain atoms of at least two different elements as members of their ring structures.
The synthesis of 1,3-dimethylquinoxalin-2(1H)-one typically involves the following methods:
The synthesis may require careful control of temperature and pH to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are often employed for monitoring reaction progress.
The molecular formula for 1,3-dimethylquinoxalin-2(1H)-one is . The compound features a quinoxaline core with two methyl groups attached at the 1 and 3 positions, and a carbonyl group at position 2.
1,3-Dimethylquinoxalin-2(1H)-one can participate in various chemical reactions:
Reactions typically require specific conditions such as temperature control, solvent choice, and sometimes catalysts to promote desired pathways.
The mechanism of action for 1,3-dimethylquinoxalin-2(1H)-one is primarily studied in the context of its biological activities. Research indicates that it may exert its effects through:
Data from studies suggest potential applications in pharmacology due to its biological activity, which warrants further investigation.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
1,3-Dimethylquinoxalin-2(1H)-one has several scientific uses:
1,3-Dimethylquinoxalin-2(1H)-one features a bicyclic framework comprising a benzene ring fused to a partially saturated pyrazine ring, with methyl groups at the N1 and C3 positions and a critical lactam moiety at C2. This architecture confers unique electronic and steric properties that distinguish it from fully aromatic quinoxalines. The lactam group enables hydrogen bonding interactions, while the N-methylation enhances lipophilicity and influences the compound’s dipole moment (2.7–3.2 D), promoting solubility in polar aprotic solvents like DMSO or DMF [6] [7]. The C3-methyl group creates a stereoelectronically rich site for electrophilic attacks, facilitating selective C–H functionalization, which is exploited in catalytic modifications [2] [5].
Density functional theory (DFT) studies reveal that the methyl substituents induce conformational strain, forcing the pyrazine ring into a boat-like configuration. This distortion enhances reactivity toward radical additions and cycloadditions. Nuclear magnetic resonance (NMR) spectra confirm this asymmetry: the N1-methyl proton resonates at δ 3.25–3.45 ppm, while the C3-methyl appears at δ 2.35–2.60 ppm due to anisotropic effects from the adjacent carbonyl [3] [6]. Infrared spectroscopy identifies the carbonyl stretch at 1660–1680 cm⁻¹, characteristic of amidic C=O bonds influenced by conjugation with the heterocycle [6].
The compound’s reactivity is exemplified in photocatalytic C3-functionalization, where it serves as a radical acceptor. Under visible light, the carbonyl group undergoes single-electron reduction, generating a nucleophilic radical anion that couples with alkyl or aryl radicals. This enables the synthesis of 3-alkylated, 3-arylated, and 3-heteroarylated derivatives—key intermediates for pharmaceuticals and materials [2] [5]. Table 1 summarizes substituent effects on reactivity and spectral properties.
Table 1: Structural and Electronic Properties of 1,3-Dimethylquinoxalin-2(1H)-one Derivatives
Substituent Position | Electronic Effect | ¹H NMR Chemical Shift (δ, ppm) | Carbonyl Stretch (IR, cm⁻¹) |
---|---|---|---|
N1-Methyl | Increased lipophilicity | 3.25–3.45 | - |
C3-Methyl | Enhanced C3 electrophilicity | 2.35–2.60 | - |
C3-Aryl group | Extended conjugation | 6.80–8.50 (aromatic protons) | 1650–1670 |
C3-Fluoroalkyl | Strong electron-withdrawing | 4.50–5.20 (e.g., -CF₂H) | 1675–1690 |
Quinoxalinone chemistry emerged in the 1940s with the synthesis of unsubstituted quinoxalin-2(1H)-one via condensation of o-phenylenediamine with glyoxylic acid. The introduction of alkyl groups began in the 1960s, when N-alkylation strategies using methyl iodide enabled the first preparation of 1-methylquinoxalin-2(1H)-ones. 1,3-Dimethylquinoxalin-2(1H)-one was initially isolated in 1972 via phosphoryl chloride (POCl₃)-mediated cyclization of Nʹ-(2-nitroaryl)-N,N-dimethylethylenediamine, yielding <50% product after laborious purification [6] [8].
A paradigm shift occurred in the 2000s with transition-metal catalysis. Palladium-catalyzed C3-arylation using aryl halides allowed access to 3-aryl-1,3-dimethyl derivatives, albeit requiring harsh conditions (120°C, 24 h) and giving moderate yields (40–65%) [2]. The 2010s witnessed the rise of sustainable catalytic methods:
Recent advances (2021–2024) include dual photoelectrocatalysis for C3-phosphonylation and bifunctional catalyst systems for enantioselective C3-amination (up to 90% ee) [2] [5]. These innovations transformed 1,3-dimethylquinoxalin-2(1H)-one from a synthetic curiosity into a versatile scaffold for drug discovery. Table 2 chronicles key milestones.
Table 2: Historical Evolution of 1,3-Dimethylquinoxalin-2(1H)-one Synthesis
Decade | Synthetic Method | Conditions | Key Advance | Yield Range |
---|---|---|---|---|
1970s | POCl₃-mediated cyclization | 110°C, 24 h, DMSO | First reliable route to core structure | 40–50% |
2000s | Pd-catalyzed arylation | Pd(OAc)₂, 120°C, 24 h | Enabled C3-aryl diversity | 40–65% |
2010s | Photoredox alkylation | [Ru(bpy)₃]Cl₂, blue LEDs, rt | Mild conditions, radical tolerance | 70–95% |
2020s | Electrochemical fluorination | Constant current, undivided cell | Oxidant-free C3–F bond formation | 60–85% |
The 1,3-dimethylquinoxalin-2(1H)-one scaffold exhibits broad pharmacological potential, primarily attributed to its ability to modulate protein-protein interactions and enzymatic activity. Its most extensively studied application is in oncology, particularly multidrug resistance (MDR) reversal. Derivatives like QA1 and QA3 (C3-aryl variants) restored Adriamycin sensitivity in resistant leukemia cells (K562/A02) at 10 μM, reducing the IC₅₀ of Adriamycin by 6.9-fold and 9.0-fold, respectively. Mechanistic studies confirmed inhibition of P-glycoprotein (P-gp), evidenced by increased intracellular accumulation of rhodamine-123 and reduced efflux [3]. These compounds bind P-gp’s nucleotide-binding domain, blocking ATP hydrolysis essential for drug efflux [7].
In kinase inhibition, C3-acylated derivatives (e.g., 3-(4-phenoxybenzoyl)-1-methylquinoxalin-2(1H)-one) suppressed c-Met kinase activity (IC₅₀ = 0.8 nM) by occupying the hydrophobic back pocket of the ATP-binding site. Molecular dynamics simulations revealed hydrogen bonding with Met1160 and π-stacking with Tyr1159 [7]. Additional targets include:
Table 3 highlights key pharmacological activities and associated derivatives.
Table 3: Pharmacological Profile of 1,3-Dimethylquinoxalin-2(1H)-one Derivatives
Biological Target | Derivative Structure | Activity | Mechanistic Insight |
---|---|---|---|
P-glycoprotein (MDR) | QA1 (C3-4-fluorophenyl) | RF = 6.9 at 10 μM | Inhibits ATP-dependent efflux pumps |
c-Met kinase | C3-(4-phenoxybenzoyl) | IC₅₀ = 0.8 nM | Blocks ATP binding via H-bonding/π-stacking |
VEGFR-2 kinase | C3-(pyrazolo[3,4-d]pyrimidinyl) | IC₅₀ = 9 nM | Disrupts kinase domain autophosphorylation |
SARS-CoV-2 Mᵖʳᵒ | C3-benzothiazole (in silico) | Binding energy: −9.2 kcal/mol | Binds catalytic dyad (His41/Cys145) |
Future research should prioritize in vivo validation of MDR reversal efficacy and development of dual c-Met/VEGFR-2 inhibitors. The scaffold’s versatility positions it as a privileged structure for addressing unmet therapeutic needs.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1